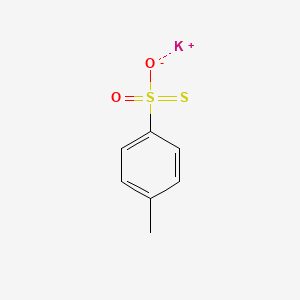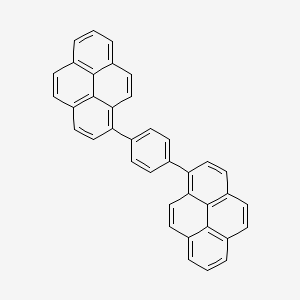
1,4-Di(pyren-1-yl)benzene
Übersicht
Beschreibung
1,4-Di(pyren-1-yl)benzene, also known as p-Bpye, is a chemical compound with two pyrene groups attached to a benzene ring . It is commonly used in organic electronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Molecular Structure Analysis
1,4-Di(pyren-1-yl)benzene contains a total of 68 bonds; 46 non-H bonds, 44 multiple bonds, 2 rotatable bonds, 44 aromatic bonds, 9 six-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Di(pyren-1-yl)benzene include a predicted density of 1.310±0.06 g/cm3 . Unfortunately, other properties such as melting point, boiling point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen
Photophysical Properties
1,4-Di(pyren-1-yl)benzene derivatives exhibit remarkable photophysical properties. A study by Chen et al. (2012) prepared a derivative using the Suzuki-Miyaura reaction, observing enhanced photoluminescent efficiency with impressive quantum yields in the solid state, indicating potential applications in materials science, particularly in fields requiring high-efficiency light-emitting materials (Chen et al., 2012).
Purification Techniques
Hsu et al. (2012) developed a fast purification system for 1,4-di(pyren-1-yl)benzene, involving a vertical quartz tube and vacuum sublimation, crucial for preparing high-purity materials for scientific research, particularly in photoluminescence and electroluminescence applications (Hsu et al., 2012).
Spin-Transition Properties
González-Prieto et al. (2011) investigated 1,4-di(pyren-1-yl)benzene in the context of spin-transition properties in pyrene-decorated 2,6-bispyrazolylpyridine-based Fe(II) complexes. This research highlights its relevance in studying molecular spin transitions, which are crucial in molecular electronics and spintronics (González-Prieto et al., 2011).
Applications in Organic Electronics
Yu et al. (2013) demonstrated the use of pyrene-based dyes, including 1,4-di(pyren-1-yl)benzene, in dye-sensitized solar cells. This research underlines its importance in renewable energy technologies, particularly in improving the efficiency of organic photovoltaic devices (Yu et al., 2013).
Electrochromic Properties
Yang et al. (2011) studied a copolymer based on 1,4-di(thiophen-3yl)benzene and pyrene, demonstrating stable and distinct electrochromic properties. This application is significant for developing smart windows and displays (Yang et al., 2011).
Interface Layer in Optoelectronics
Yeşildağ et al. (2021) utilized a pyrene-imine derivative of 1,4-phenylenebis in the fabrication of an organic interface layer for optoelectronic applications. This study provides insights into the use of pyrene derivatives in enhancing the performance of electronic devices (Yeşildağ et al., 2021).
Adsorption and Growth Studies
Lelaidieret al. (2017) investigated the adsorption and growth of bis-pyrene molecules on Au(111) surfaces. This study is relevant for understanding molecular interactions at interfaces, which is crucial for the development of molecular electronics and surface chemistry (Lelaidier et al., 2017).
Electroluminescence in Organic Light-Emitting Diodes
Karthik et al. (2015) synthesized new pyrene–benzimidazole conjugates, demonstrating their application in deep blue electroluminescent organic light-emitting diodes. This research is significant for the development of advanced display technologies (Karthik et al., 2015).
Nonlinear Optical Properties
Jingji (2015) conducted a study on the thermal stability and potential nonlinear optical properties of 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene. This research contributes to the understanding of materials suitable for nonlinear optical applications (Jingji, 2015).
Optical and Thin Film Properties
Lelaidier et al. (2016) explored the optical and morphological properties of thin films of bis-pyrene π-conjugated molecules. This study is important for applications in thin-film transistors and optoelectronic devices (Lelaidier et al., 2016).
Catalytic Support in Biodiesel Synthesis
Kundu and Bhaumik (2015) developed pyrene-based porous organic polymers for use as catalytic supports in biodiesel synthesis. This application showcases the potential of 1,4-Di(pyren-1-yl)benzene in sustainable energy solutions (Kundu & Bhaumik, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-pyren-1-ylphenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYNFWMKNYNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634756 | |
| Record name | 1,1'-(1,4-Phenylene)dipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(pyren-1-yl)benzene | |
CAS RN |
475460-77-6 | |
| Record name | 1,1'-(1,4-Phenylene)dipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



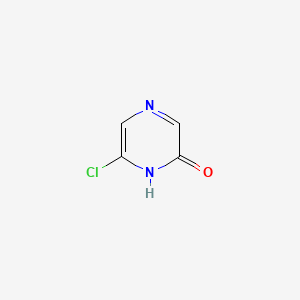
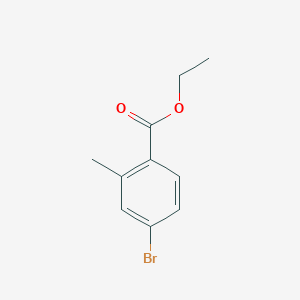
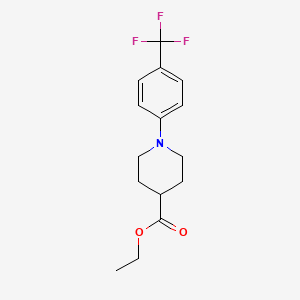
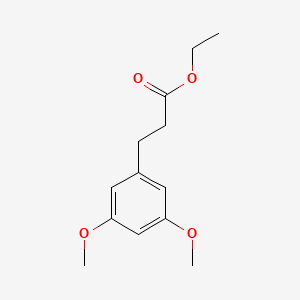
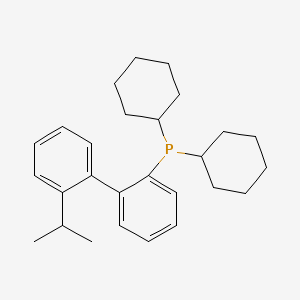
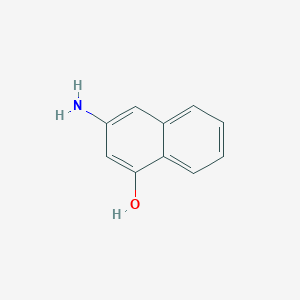
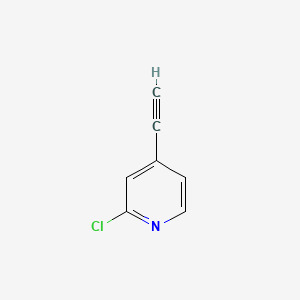
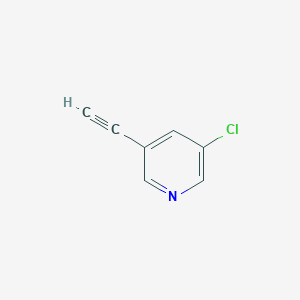
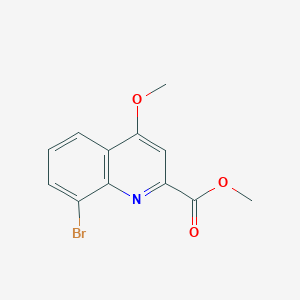
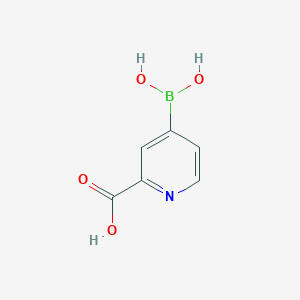
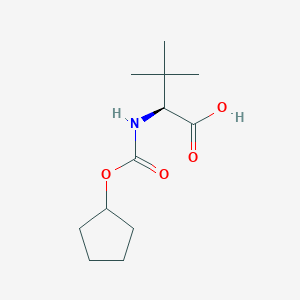
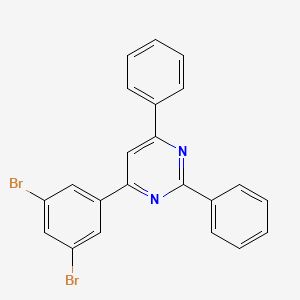
![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
